molecular formula C15H13NO2 B2767727 Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-92-2

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No.: B2767727
CAS No.: 2034415-92-2
M. Wt: 239.274
InChI Key: KVHMUMGROVRWSX-UHFFFAOYSA-N
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Description

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that features a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone are not well-studied. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Cellular Effects

The cellular effects of this compound are not well-documented. Some furan derivatives have been shown to have cytotoxic effects on lung carcinoma cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the tetrahydro-1,4-epiminonaphthalene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to be effective in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency. The choice of industrial methods depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is unique due to its combination of a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15(10-7-8-18-9-10)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,7-9,13-14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHMUMGROVRWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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